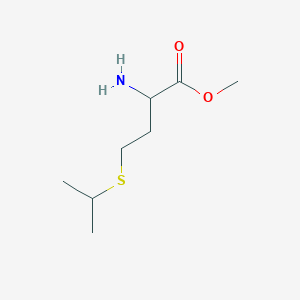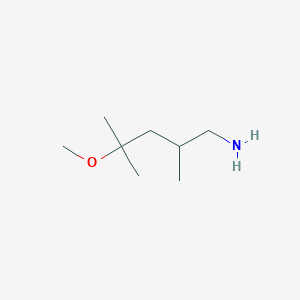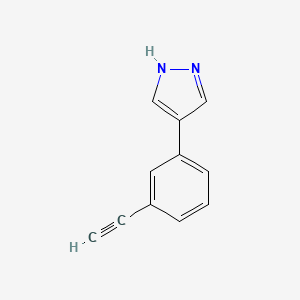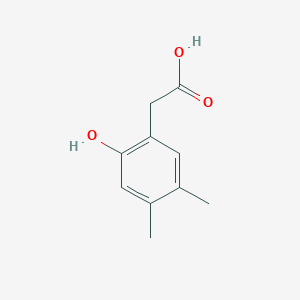
4-tert-Butoxycarbonylamino-2,2-difluoro-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid is an organic compound belonging to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two fluorine atoms on the butanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Métodos De Preparación
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Introduction of fluorine atoms: The difluorobutanoic acid backbone is synthesized by introducing fluorine atoms through halogen exchange reactions or using fluorinating agents.
Coupling reactions: The protected amino group is then coupled with the difluorobutanoic acid backbone using coupling reagents such as carbodiimides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Substitution reactions: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include the deprotected amino acid, substituted derivatives, and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The presence of the Boc protecting group and fluorine atoms can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid can be compared with other similar compounds, such as:
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxy)carbonyl]amino}methyl}phenyl)propanoic acid
These compounds share the Boc protecting group and similar structural features but differ in their specific functional groups and substitution patterns. The uniqueness of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid lies in the presence of the difluorobutanoic acid backbone, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15F2NO4 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5-4-9(10,11)6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14) |
Clave InChI |
JMHKYNHCPLWQGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)



![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)
![4-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B13609644.png)



